molecular formula C18H12FNO B14113178 10-(4-Fluorophenyl)-10H-phenoxazine

10-(4-Fluorophenyl)-10H-phenoxazine

Cat. No.: B14113178
M. Wt: 277.3 g/mol
InChI Key: AZRAFWLLNGZSND-UHFFFAOYSA-N
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Description

10-(4-Fluorophenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their unique structural properties, which include a tricyclic system composed of two benzene rings fused to an oxazine ring. The addition of a fluorophenyl group at the 10th position enhances its chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-fluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid derivative of 4-fluorobenzene and phenoxazine in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed cross-coupling methods. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 10-(4-Fluorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenoxazine derivatives.

Scientific Research Applications

10-(4-Fluorophenyl)-10H-phenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-Fluorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting the replication process, and inducing apoptosis in cancer cells. The compound’s fluorophenyl group enhances its binding affinity to target proteins, leading to increased efficacy in its biological activities .

Comparison with Similar Compounds

    Phenoxazine: The parent compound without the fluorophenyl group.

    10-Phenyl-10H-phenoxazine: Similar structure but lacks the fluorine atom.

    10-(4-Chlorophenyl)-10H-phenoxazine: Contains a chlorine atom instead of fluorine.

Uniqueness: 10-(4-Fluorophenyl)-10H-phenoxazine is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and enhances its ability to penetrate biological membranes, making it more effective in various applications .

Properties

Molecular Formula

C18H12FNO

Molecular Weight

277.3 g/mol

IUPAC Name

10-(4-fluorophenyl)phenoxazine

InChI

InChI=1S/C18H12FNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H

InChI Key

AZRAFWLLNGZSND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)F

Origin of Product

United States

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